Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Catalog No.
S15509445
CAS No.
M.F
C13H12ClNO3
M. Wt
265.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carb...

Product Name

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

IUPAC Name

methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

InChI

InChI=1S/C13H12ClNO3/c1-7-4-8-5-9(13(16)18-3)6-10(17-2)11(8)15-12(7)14/h4-6H,1-3H3

InChI Key

YZZCBGONEVVBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1Cl)OC)C(=O)OC

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a chemical compound characterized by its quinoline structure, which includes a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position. The carboxylate group is esterified with a methyl group, enhancing its solubility and reactivity. The molecular formula of this compound is C12H10ClNO3C_{12}H_{10}ClNO_3 with a molecular weight of approximately 235.66 g/mol .

This compound belongs to the class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chlorine and methoxy groups in its structure contributes to its unique chemical properties and potential reactivity.

Typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The carboxylate group can undergo condensation with amines or alcohols to form amides or esters.
  • Reduction: The carbonyl functionality may be reduced to alcohols or other derivatives under appropriate conditions.

Specific reaction pathways often depend on the presence of catalysts or reaction conditions, such as temperature and solvent choice .

Quinoline derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Properties: Many quinoline compounds exhibit significant antibacterial and antifungal activity.
  • Anticancer Activity: Some studies suggest that methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate may possess anticancer properties due to its ability to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects: Compounds in this class are also being explored for their potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

The specific biological activity of methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate requires further investigation through in vitro and in vivo studies .

Several synthetic pathways have been developed for the preparation of methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate. Common methods include:

  • Starting from 2-Chloroquinoline: This method involves the alkylation of 2-chloroquinoline with methoxy and methyl groups followed by carboxylation.
  • Cyclization Reactions: Utilizing appropriate precursors that can undergo cyclization to form the quinoline ring structure, followed by functional group modifications.
  • Microwave-Assisted Synthesis: This technique has been reported to enhance yields and reduce reaction times for synthesizing various quinoline derivatives .

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for developing new drugs targeting infections or cancer.
  • Agriculture: Its antimicrobial properties may find use in developing agricultural chemicals to protect crops from pathogens.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate interacts with biological systems. These studies typically focus on:

  • Protein Binding: Investigating how this compound binds to specific proteins can elucidate its mechanism of action.
  • Enzyme Inhibition: Assessing whether it inhibits enzymes involved in disease processes may reveal therapeutic potential.

Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, but detailed mechanistic studies are necessary .

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate shares structural similarities with several other quinoline derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateChlorine at position 4, methoxy at position 7Different positioning affects biological activity
Methyl 2-chloroquinoline-6-carboxylateChlorine at position 2, no methoxy substitutionSimpler structure may lead to different reactivity
Methyl 8-hydroxyquinolineHydroxy group replaces chlorineKnown for chelation properties

These compounds illustrate how variations in substituents on the quinoline ring can lead to significant differences in chemical behavior and biological activity. Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is unique due to its specific combination of functional groups that may enhance its pharmacological profile compared to these similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

265.0505709 g/mol

Monoisotopic Mass

265.0505709 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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